![molecular formula C15H12ClF6N B2628307 Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 49703-71-1](/img/structure/B2628307.png)

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

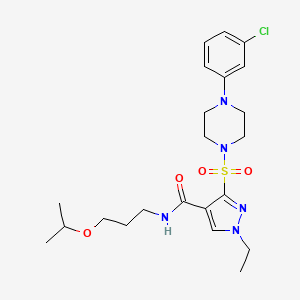

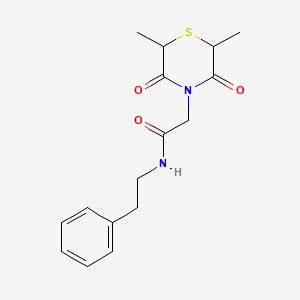

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound . It is generally a solid, appearing as white crystals or crystalline powder . The primary use of this compound is as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity, such as drugs and pesticides .

Synthesis Analysis

The common method of preparing Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is through chemical synthesis . The typical method involves reacting 3,5-bis(trifluoromethyl)aniline with hydrochloric acid to produce the corresponding hydrochloride salt .Molecular Structure Analysis

The molecular structure of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is represented by the chemical formula C9H9F6N.ClH .Chemical Reactions Analysis

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity .Physical And Chemical Properties Analysis

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a solid that typically appears as white crystals or crystalline powder . The molecular weight of this compound is 355.71 . It has a melting point of 293-294°C .科学的研究の応用

Synthesis of Key Chiral Intermediate in Painkillers

“Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride” is used in the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers . This synthesis is achieved by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

High-Refractive-Index Applications

Sulfur-Rich Polyimides containing “Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride” are used for high-refractive-index applications . These polyimides show excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

Promoting Organic Transformations

“Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride” is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Chemical Derivatization of Amino-Functionalized Model Surfaces

3,5-Bis(trifluoromethyl)phenyl isocyanate, which can be derived from “Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride”, is used in chemical derivatization of amino-functionalized model surfaces .

Safety And Hazards

Regarding safety information, Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride should be handled according to laboratory safety procedures . It may be irritating to the eyes, skin, and respiratory tract, so contact should be avoided . Appropriate personal protective equipment, such as gloves and goggles, should be worn when using it . In the event of accidental contact or inhalation, immediate eye washing or skin flushing should be performed, and medical attention should be sought promptly .

将来の方向性

The efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was achieved by a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This provides valuable insights into the biosynthesis of chiral amines and could guide future research and applications of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride .

特性

IUPAC Name |

bis[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCQRLPYLSYYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)